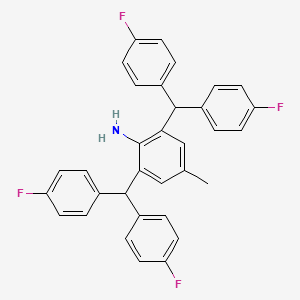
2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a central aniline core substituted with bis(4-fluorophenyl)methyl groups at the 2 and 6 positions, and a methyl group at the 4 position. The presence of fluorine atoms in the phenyl rings contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromo-4-methylaniline with bis(4-fluorophenyl)methanol in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-fluorophenyl)methanol: A related compound with similar structural features but lacking the aniline core.
2,6-Bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine: Another compound with bis(4-fluorophenyl) groups but different core structure.
Uniqueness
2,6-Bis(bis(4-fluorophenyl)methyl)-4-methylaniline is unique due to its specific substitution pattern and the presence of both aniline and fluorinated phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C33H25F4N |
|---|---|
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
2,6-bis[bis(4-fluorophenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C33H25F4N/c1-20-18-29(31(21-2-10-25(34)11-3-21)22-4-12-26(35)13-5-22)33(38)30(19-20)32(23-6-14-27(36)15-7-23)24-8-16-28(37)17-9-24/h2-19,31-32H,38H2,1H3 |
Clave InChI |
HYUUKGQTHQXVIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















